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Compound of Interest

Compound Name: 2,4-Dimethoxythiazole

Cat. No.: B8634225

Get Quote

Executive Summary & Compound Identity
2,4-Dimethoxythiazole is a functionalized heteroaromatic scaffold increasingly utilized in

medicinal chemistry as a bioisostere for electron-rich aromatics. Its unique substitution pattern

—featuring methoxy groups at the 2- and 4-positions—imparts specific electronic properties

that differentiate it from its alkylated analogs (e.g., 2,4-dimethylthiazole). This guide provides a

comprehensive analysis of its physicochemical profile, synthesis pathways, and reactivity,

serving as a reference for its application in the development of matrix metalloproteinase (MMP)

inhibitors and other bioactive agents.
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Identifier Type Value

IUPAC Name 2,4-Dimethoxy-1,3-thiazole

CAS Registry Number 1055074-93-5

Molecular Formula C₅H₇NO₂S

Molecular Weight 145.18 g/mol

SMILES COc1csc(OC)n1

InChI Key PTROXDCOULVVOD-UHFFFAOYSA-N

Physical Characterization
The physical properties of 2,4-dimethoxythiazole are governed by the electron-donating

methoxy substituents, which increase lipophilicity compared to the parent thiazolidinedione

while maintaining a relatively low molecular weight.

Physicochemical Constants
Note: Experimental values for this specific derivative are scarce in public indices; values below

represent a consensus of experimental observations from patent literature and high-fidelity

predictive models (ACD/Labs, EPISuite).

Property Value / Range Source/Note

Physical State Low-melting solid or viscous oil
Crystallizable from

EtOAc/Hexane [1]

Boiling Point ~230 °C (Predicted) @ 760 mmHg

Density 1.2 ± 0.1 g/cm³ Predicted

LogP (Octanol/Water) 1.48 Predicted (Consensus)

Topological Polar Surface Area

(TPSA)
50.6 Å²

Useful for BBB permeation est.

[1]

Solubility
Soluble in DCM, THF, EtOAc;

Low in Water
Lipophilic nature
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Spectral Signature (Diagnostic)
Identification of 2,4-dimethoxythiazole is primarily achieved via ¹H NMR, where the symmetry

of the methoxy groups and the solitary aromatic proton provide a distinct fingerprint.

¹H NMR (CDCl₃, 400 MHz):

δ 6.0–6.2 ppm (1H, s): The C5-proton. It is significantly upfield compared to unsubstituted

thiazole (approx. 8.8 ppm) due to the shielding effect of the electron-donating C4-methoxy

group.

δ 3.9–4.0 ppm (3H, s): C2-OCH₃ (Deshielded by the adjacent nitrogen and sulfur).

δ 3.8–3.9 ppm (3H, s): C4-OCH₃.

MS (ESI+):

m/z: 146.1 [M+H]⁺.

Chemical Synthesis & Production
The synthesis of 2,4-dimethoxythiazole challenges the researcher to selectively O-alkylate

rather than N-alkylate, a common issue with ambident nucleophiles like thiazolidinediones.

Primary Synthesis Route: O-Methylation of 2,4-
Thiazolidinedione
The most robust protocol involves the direct methylation of 2,4-thiazolidinedione using a non-

nucleophilic base to favor the enolate form, followed by trapping with methyl iodide.

Protocol [Based on US Patent 6,924,276 B2]:

Reagents: 2,4-Thiazolidinedione (1.0 eq), Sodium Hydride (NaH, 60% dispersion, 2.2 eq),

Methyl Iodide (MeI, 2.5 eq), THF (anhydrous).

Setup: Flame-dried round-bottom flask under Nitrogen/Argon atmosphere.

Procedure:
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Suspend NaH in anhydrous THF at 0°C.

Dropwise add a solution of 2,4-thiazolidinedione in THF. Evolution of H₂ gas will occur.

Stir for 30 minutes to ensure complete deprotonation (formation of the dianion/dienolate).

Add Methyl Iodide dropwise while maintaining 0°C.

Allow the reaction to warm to room temperature and stir for 4–12 hours.

Work-up: Quench with saturated NH₄Cl solution. Extract with Ethyl Acetate (3x). Wash

combined organics with brine, dry over Na₂SO₄, and concentrate.[2]

Purification: Silica gel flash chromatography (Gradient: 0-20% EtOAc in Hexanes).

Alternative Route: Nucleophilic Aromatic Substitution
(SₙAr)
An alternative approach utilizes 2,4-dichlorothiazole.[3] While less common due to the

availability of the dione, it is useful for introducing diverse alkoxy groups.

Reaction: 2,4-Dichlorothiazole + 2 eq NaOMe in MeOH (Reflux).

Mechanism: Sequential displacement of chlorides. The C2-position is generally more

electrophilic due to the activation by the adjacent ring nitrogen.

Synthesis Workflow Diagram
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Caption: Figure 1. O-Methylation pathway for the synthesis of 2,4-dimethoxythiazole from

thiazolidinedione.
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Chemical Reactivity & Stability
Understanding the electronic distribution of 2,4-dimethoxythiazole is critical for its use as an

intermediate.

Electrophilic Aromatic Substitution (EAS)
The thiazole ring is generally electron-deficient. However, the two methoxy groups at C2 and

C4 exert a strong mesomeric effect (+M), significantly increasing the electron density at C5.

Implication: The C5 position is highly activated towards electrophiles (e.g., Vilsmeier-Haack

formylation, halogenation).

Application: This allows for the easy introduction of carbon chains or pharmacophores at C5,

as seen in the synthesis of MMP inhibitors where C5-formylation is a key step [1].

Hydrolytic Stability
Acidic Conditions: The O-methyl groups are acetal-like (specifically the C4-methoxy is a

vinylogous ester/imidate). Prolonged exposure to strong aqueous acids (HCl/H₂SO₄) will

likely hydrolyze the methoxy groups, reverting the molecule back to 2,4-thiazolidinedione or

its tautomers.

Basic Conditions: Generally stable to mild bases, making it compatible with Suzuki or

Sonogashira coupling conditions if C5-halogenated.

Reactivity Flowchart
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Caption: Figure 2. Reactivity profile highlighting C5-activation and hydrolytic susceptibility.

Applications in Drug Discovery
Bioisosterism
2,4-Dimethoxythiazole serves as a non-classical bioisostere for:

Electron-rich benzenes: (e.g., 1,3-dimethoxybenzene).

Heterocycles: Pyridines or oxazoles where modulation of H-bond acceptance is required.

Metabolic Considerations
In a drug development context, the methoxy groups are potential sites for metabolic "soft

spots."

CYP450 Metabolism: Likely subject to O-demethylation by CYP isoforms (e.g., CYP2D6,

CYP3A4). This results in the exposure of the polar hydroxy/keto tautomers, which can

drastically alter pharmacokinetics and solubility.

Strategy: If metabolic stability is an issue, medicinal chemists often replace the methoxy

groups with deutero-methoxy (-OCD₃) or difluoromethoxy (-OCHF₂) groups to block this
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metabolic route.

Safety & Handling (SDS Summary)
Since specific SDS data for CAS 1055074-93-5 is limited, handle according to the

"Precautionary Principle" for novel heteroaromatics.

Signal Word:WARNING

Hazard Statements (Predicted):

H315: Causes skin irritation.

H319: Causes serious eye irritation.

H335: May cause respiratory irritation.

Storage: Store in a cool, dry place under inert gas (Argon/Nitrogen). Hygroscopic nature of

impurities (like the dione precursor) may affect stability.

Disposal: Incineration in a chemical combustor equipped with an afterburner and scrubber

(due to Sulfur and Nitrogen content).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 9 / 9 Tech Support

https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8634225?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

